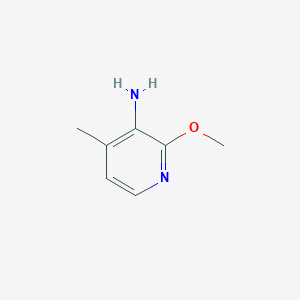

3-Amino-2-methoxy-4-picoline

Overview

Description

Scientific Research Applications

Antimicrobial Activities and DNA Interactions

The antimicrobial properties of pyridine derivatives, including 3-amino-2-methoxy-4-picoline, have been explored, showing effectiveness against Gram-positive and Gram-negative bacteria. Spectroscopic characterizations and density functional theory (DFT) calculations of these compounds indicate significant antibacterial and antifungal activities. Moreover, their interactions with DNA have been analyzed through molecular docking simulations, suggesting a potential for targeted antimicrobial therapies (Tamer et al., 2018).

Synthesis and Structural Characterization

The synthesis of complex metal derivatives involving this compound has been reported, demonstrating its versatility as a building block in coordination chemistry. For instance, a study described the synthesis of a molybdenum(VI) complex with significant structural interest due to its unique coordination geometry and potential applications in catalysis and material science (Milić et al., 2009).

Controlled-release Carrier for Agrochemicals

Research on methoxy-modified kaolinite for high-capacity loading and controlled release of herbicides highlights the application of methoxy groups, similar to those in this compound, in developing advanced materials for sustainable agriculture. The study demonstrates the potential of methoxy-modified compounds in enhancing the efficiency and environmental compatibility of agrochemical delivery systems (Tan et al., 2015).

Supramolecular Assembly and Molecular Interactions

The role of this compound in the supramolecular assembly of Mg(II) complexes has been studied, revealing insights into the noncovalent interactions that govern the formation of complex structures. This research contributes to a deeper understanding of molecular assembly processes and the design of new materials with tailored properties (Das et al., 2010).

Electrocatalytic Applications

The electrochemically catalyzed amino-oxygenation of styrenes, involving compounds related to this compound, demonstrates the potential for developing green and efficient synthetic pathways in organic chemistry. This process, leveraging electrocatalysis, opens up avenues for sustainable and environmentally friendly chemical synthesis (Liang et al., 2016).

Future Directions

properties

IUPAC Name |

2-methoxy-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJSXJLVJOGKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438109 | |

| Record name | 3-Amino-2-methoxy-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76005-99-7 | |

| Record name | 3-Amino-2-methoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76005-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-methoxy-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

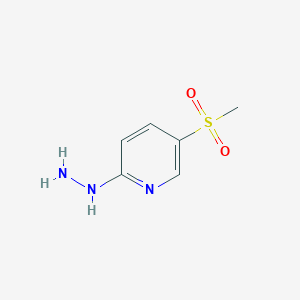

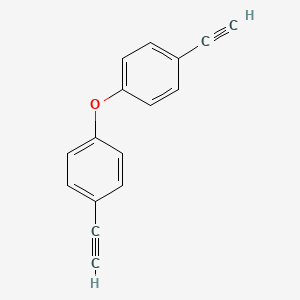

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)

![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)

![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)